molecular formula C10H11ClN2 B1297821 2-Naphthylhydrazine hydrochloride CAS No. 2243-58-5

2-Naphthylhydrazine hydrochloride

Cat. No. B1297821
Key on ui cas rn: 2243-58-5
M. Wt: 194.66 g/mol
InChI Key: OXOQKRNEPBHINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181195B2

Procedure details

NaNO2 (578 mg, 8.38 mmol) in H2O (1.2 mL) was slowly added (2 min of addition) over a suspension of 2-naphthylamine (800 mg, 5.59 mmol) in HCl ac. 6.0 M (6 mL) cooled in a H2O-ice bath. The resulting solution was stirred in H2O-ice bath for 1 h, and SnCl2 (3.71 g, 19.56 mol) was added slowly (5 min of addition). The resulting suspension was stirred in H2O-ice bath for 3.5 h, and then filtered. The solid was successively washed with H2O at 0° C. (4×8 mL), with H2O at rt (1×8 mL), with Et2O at 0° C. (2×4 mL), with Et2O/hexane (1:1, 2×4 mL) and with hexane (2×5 mL). The solid was dried to yield 690 mg of the desired product (Rf=0.7 (40% AcOEt/hexane), cream solid, 63% yield).
Name
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.71 g
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[NH2:15].[Cl:16][Sn]Cl>O.Cl>[ClH:16].[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[NH:15][NH2:1] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
578 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
3.71 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(2 min of addition)
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
6.0 M (6 mL) cooled in a H2O-ice bath
ADDITION
Type
ADDITION
Details
(5 min of addition)
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was successively washed with H2O at 0° C. (4×8 mL)
CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=C(C=CC2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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